molecular formula C20H20N6O2 B6500099 (E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799832-46-5

(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B6500099
CAS No.: 799832-46-5
M. Wt: 376.4 g/mol
InChI Key: OZBMPBOIWAQOPI-FSJBWODESA-N
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Description

(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline core.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan-2-carbaldehyde derivative.

    Functional Group Modifications: Various functional groups, such as the amino and butyl groups, are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of a pyrroloquinoxaline core and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-N-butyl-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-2-3-10-22-20(27)16-17-19(25-15-9-5-4-8-14(15)24-17)26(18(16)21)23-12-13-7-6-11-28-13/h4-9,11-12H,2-3,10,21H2,1H3,(H,22,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBMPBOIWAQOPI-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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